molecular formula C16H12BrN3OS2 B4281503 N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE

N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE

Cat. No.: B4281503
M. Wt: 406.3 g/mol
InChI Key: LCMHBDUJCNROBT-UHFFFAOYSA-N
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Description

N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a thiazole ring, a bromophenyl group, and a pyridinylthioacetamide moiety. The unique structural features of this compound contribute to its diverse biological activities, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the intermediate 4-(4-bromophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding phenyl derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl)-2-(4,5,6,7-tetrabromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Uniqueness

N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE stands out due to its unique combination of a thiazole ring, bromophenyl group, and pyridinylthioacetamide moiety. This structural arrangement imparts distinct biological activities, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS2/c17-12-6-4-11(5-7-12)13-9-23-16(19-13)20-14(21)10-22-15-3-1-2-8-18-15/h1-9H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMHBDUJCNROBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE

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